Aloeresin A Aloeresin A 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol is a natural product found in Aloe ferox, Aloe africana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 74545-79-2
VCID: VC21335604
InChI: InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3
SMILES: CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
Molecular Formula: C28H28O11
Molecular Weight: 540.5 g/mol

Aloeresin A

CAS No.: 74545-79-2

Cat. No.: VC21335604

Molecular Formula: C28H28O11

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

Aloeresin A - 74545-79-2

CAS No. 74545-79-2
Molecular Formula C28H28O11
Molecular Weight 540.5 g/mol
IUPAC Name [4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3
Standard InChI Key QACRJXSXSVUOFZ-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O
SMILES CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O

Chemical Structure and Properties

Aloeresin A belongs to the chromone class of compounds, which are characterized by a benzopyran-4-one structure. Its chemical structure features distinctive functional groups that contribute to its biological activities and interactions with various cellular targets.

Molecular Composition

The compound possesses various functional groups that enable it to form multiple hydrogen bonds with target proteins, explaining its high binding affinity observed in molecular docking studies . This molecular versatility contributes significantly to its binding capabilities with different biological targets.

Physical and Chemical Characteristics

Aloeresin A demonstrates specific physical and chemical properties that influence its stability, reactivity, and biological activities. Its ability to undergo reactions such as hydrolysis, oxidation, and reduction makes it particularly interesting from both biochemical and pharmacological perspectives.

Natural Sources and Occurrence

Distribution in Aloe Species

Aloeresin A is predominantly found in the Aloe genus, with notable concentrations in Aloe ferox and Aloe vera. These succulent plants, native to various parts of Africa, have adapted to survive in harsh environmental conditions, producing bioactive compounds like Aloeresin A as part of their defense mechanisms.

Extraction and Isolation

The compound is typically extracted from the leaf exudates of Aloe species. The traditional extraction process involves collecting the leaf exudate, followed by removing excess water through boiling to obtain bitter crystals containing various compounds, including Aloeresin A, which can then be isolated and purified. Modern extraction techniques have refined this process to increase yield and purity.

Biological Activities

Antimicrobial Properties

Recent research has demonstrated significant antimicrobial activity of Aloeresin A against various pathogenic bacteria. A notable 2023 study employed molecular docking and dynamics simulations to evaluate the binding affinity of Aloeresin A against bacterial targets associated with keratitis .

Binding Affinity to Bacterial Targets

Molecular docking analysis has revealed Aloeresin A as a promising inhibitor against multiple bacterial targets, demonstrating strong binding energies ranging from −7.59 to −6.20 kcal/mol . The following table summarizes the binding affinities of Aloeresin A with various bacterial targets:

Target ProteinBinding Energy (kcal/mol)Hydrogen Bonds FormedNotable Interacting Residues
ExoU-7.596GLY414, ASN369, ARG367, PRO354, LYS359, ARG639
ExoS-7.096ASP263, GLY259, GLY258, LYS309, GLN160
ExoT-6.565ASP301, SER305, ARG173, ASP389
ExoY-6.427ARG108, LYS107, ARG64, LYS81, PRO65, GLU67, GLY39
PLY-6.206ARG51, LYS152, THR154, GLU260, THR353

These findings indicate that Aloeresin A has strong binding affinity for these bacterial proteins, suggesting its potential as an effective antimicrobial agent against pathogens involved in keratitis .

Anti-inflammatory Properties

Aloeresin A contributes significantly to the documented anti-inflammatory effects of Aloe vera. Research indicates that Aloe vera demonstrates anti-inflammatory effects in experimental colitis models through various molecular and histological parameters, with Aloeresin A being one of the contributing bioactive compounds .

Antioxidant Activity

Mechanism of Action

Molecular Interactions

The mechanism of action of Aloeresin A involves strong binding interactions with biomolecules, enzyme inhibition or activation, and potential modulation of gene expression. Molecular docking studies have revealed that Aloeresin A can form multiple hydrogen bonds with various target proteins, contributing to its high binding affinity.

Target Specificity

Aloeresin A demonstrates remarkable binding specificity for several bacterial proteins, including ExoU, ExoS, ExoT, ExoY, and PLY . Additionally, it has shown binding affinity for the host transcription factor SPI1, forming five hydrogen bonds at ASN234, LYS217, ASN219, and TRP213 residues with a binding score of −5.62 kcal/mol .

Binding Free Energy Analysis

The molecular mechanics generalized Born surface area (MMGBSA) approach has been employed to calculate the binding free energy between Aloeresin A and various target proteins. The calculated free energy (∆Gbind) values for Aloeresin A with different targets are presented in the table below :

Protein-Ligand Complex∆Gbind (kcal/mol)
ExoU-Aloeresin A-57.36
ExoS-Aloeresin A-54.89
ExoT-Aloeresin A-56.98
ExoY-Aloeresin A-50.72
PLY-Aloeresin A-59.18
SPI1-Aloeresin A-49.21

These low binding free energy values support the strong binding affinity of Aloeresin A to these targets, reinforcing its potential as an effective inhibitor .

Structural Stability Analysis

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation studies have been conducted to assess the conformational stability of protein-Aloeresin A complexes. The stability was analyzed based on root-mean-square deviations (RMSD) and root-mean-square fluctuations (RMSF) trajectories .

Conformational Changes

Upon binding of Aloeresin A, the RMSDs of ExoU, ExoT, and SPI1 were found to increase initially, reaching maximum values within the range of 10–32 Å until 40 ns, and later remained stable . This indicates that after an initial period of conformational adjustment, the protein-ligand complexes achieve a stable conformation, suggesting a durable binding interaction.

Comparative Analysis with Similar Compounds

Relative Binding Efficiency

When compared with other phytochemicals derived from Aloe vera, Aloeresin A consistently demonstrates high binding affinity across multiple targets. The following table shows the comparative docking scores of various Aloe vera phytochemicals against the ExoU target :

PhytochemicalDocking Score (kcal/mol)
Aloenin-7.74
Aloeresin A-7.59
Isoaloesin-7.38
Aloin-7.16
Barbaloin-7.16

While Aloenin shows a slightly higher binding affinity for ExoU, Aloeresin A demonstrates consistently high binding across all tested targets, making it a more versatile inhibitor .

Biotransformation Processes

Enzymatic Conversion to Aloesin

Aloeresin A can be converted to aloesin through enzymatic hydrolysis. This biotransformation process involves the use of hydrolytic enzymes such as esterases, lipases, and proteases. Specific enzymes identified as effective in this conversion include an esterase from Diversa, a lipase (Novozym 388), and a protease from Aspergillus oryzae .

Industrial Applications

The enzymatic conversion of Aloeresin A to aloesin has significant industrial relevance, as aloesin is valued for its skin-lightening properties that inhibit melanin synthesis. Research has been directed toward identifying efficient enzymatic hydrolysis methods to increase aloesin concentrations for commercial applications .

Future Research Directions

Development of Pharmaceutical Formulations

The strong binding affinity of Aloeresin A to bacterial targets suggests its potential as an active ingredient in pharmaceutical formulations aimed at treating bacterial infections, particularly those affecting the eye. Research into incorporating Aloeresin A into lens care solutions could prove beneficial in preventing keratitis .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator